molecular formula C20H20N2O4S2 B12724338 N-[2-(benzenesulfonamido)-4,5-dimethylphenyl]benzenesulfonamide CAS No. 3567-09-7

N-[2-(benzenesulfonamido)-4,5-dimethylphenyl]benzenesulfonamide

Cat. No.: B12724338
CAS No.: 3567-09-7
M. Wt: 416.5 g/mol
InChI Key: GLLJEXIFFRQOQX-UHFFFAOYSA-N
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Description

N-[2-(benzenesulfonamido)-4,5-dimethylphenyl]benzenesulfonamide is an organic compound belonging to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(benzenesulfonamido)-4,5-dimethylphenyl]benzenesulfonamide typically involves the reaction of 2-amino-4,5-dimethylbenzenesulfonamide with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems can also enhance the efficiency of the production process by minimizing human error and ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-[2-(benzenesulfonamido)-4,5-dimethylphenyl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[2-(benzenesulfonamido)-4,5-dimethylphenyl]benzenesulfonamide involves the inhibition of specific enzymes, such as carbonic anhydrase. The compound binds to the active site of the enzyme, preventing the substrate from accessing the catalytic site. This inhibition can lead to various biological effects, including the suppression of tumor growth and antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonamide
  • N-phenylbenzenesulfonamide
  • N-butylbenzenesulfonamide

Uniqueness

N-[2-(benzenesulfonamido)-4,5-dimethylphenyl]benzenesulfonamide is unique due to the presence of both benzenesulfonamido and dimethylphenyl groups, which confer distinct chemical and biological properties. This compound has shown higher selectivity and potency in enzyme inhibition compared to its analogs .

Properties

CAS No.

3567-09-7

Molecular Formula

C20H20N2O4S2

Molecular Weight

416.5 g/mol

IUPAC Name

N-[2-(benzenesulfonamido)-4,5-dimethylphenyl]benzenesulfonamide

InChI

InChI=1S/C20H20N2O4S2/c1-15-13-19(21-27(23,24)17-9-5-3-6-10-17)20(14-16(15)2)22-28(25,26)18-11-7-4-8-12-18/h3-14,21-22H,1-2H3

InChI Key

GLLJEXIFFRQOQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)NS(=O)(=O)C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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